Product packaging for Crisaborole Impurity(Cat. No.:CAS No. 1187188-59-5)

Crisaborole Impurity

Cat. No.: B8548089
CAS No.: 1187188-59-5
M. Wt: 269.06 g/mol
InChI Key: BNNSMPLZLMPJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling, the identification and quantification of all potential impurities in a pharmaceutical product, is a crucial aspect of drug development. It ensures that the drug product is safe for patient use and meets the stringent quality standards set by regulatory authorities. A thorough understanding of the impurity profile helps in several ways:

Ensuring Patient Safety: Some impurities can be toxic or have unintended pharmacological effects. jpionline.orgresearchgate.net Identifying and controlling these impurities within acceptable limits is paramount to patient safety.

Maintaining Efficacy: Impurities can sometimes degrade the API, reducing its therapeutic effect.

Process Optimization: Understanding how and when impurities are formed allows for the optimization of the manufacturing process to minimize their presence. daicelpharmastandards.com

Regulatory Compliance: Regulatory bodies worldwide have strict guidelines on the levels of impurities permissible in pharmaceutical products. jpionline.org

Regulatory Frameworks for Pharmaceutical Impurity Control

To ensure the quality and safety of pharmaceutical products, several international and national regulatory bodies have established comprehensive guidelines for the control of impurities.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. europa.eubiotech-spain.com Key guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orgeuropa.euich.org It establishes thresholds for reporting, identification, and qualification of impurities. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements ICH Q3A and focuses on impurities that arise during the manufacturing of the finished drug product, known as degradation products. europa.eueuropa.euich.org

ICH Q3C(R9): Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals. europa.eubiotech-spain.comich.org

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the amount of elemental impurities (e.g., heavy metals) in drug products. europa.eubiotech-spain.comich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. jpionline.orgeuropa.eu

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide detailed monographs for individual drug substances and products. tga.gov.aueuropa.euedqm.eu These monographs often include specific tests and acceptance criteria for impurities. tga.gov.auedqm.euusp.org The general chapters of these pharmacopeias also provide guidance on impurity testing and control. europa.euedqm.eu

Contextual Overview of Crisaborole (B606811) Impurity Research within Pharmaceutical Quality

Crisaborole, a non-steroidal phosphodiesterase-4 (PDE4) inhibitor, is a topical treatment for mild to moderate atopic dermatitis. drugbank.comdermnetnz.org The synthesis of Crisaborole is a multi-step process that can lead to the formation of various process-related impurities and potential degradation products. daicelpharmastandards.comveeprho.com Given its topical application, often on sensitive skin, the control of impurities in Crisaborole is of utmost importance. veeprho.com

Research into Crisaborole impurities focuses on several key areas:

Identification and Characterization: Utilizing advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and structurally elucidate potential impurities. daicelpharmastandards.comresearchgate.net

Forced Degradation Studies: Subjecting Crisaborole to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways and identify potential degradation products. ijsdr.orgresearchgate.netresearchgate.net Studies have shown that Crisaborole is particularly sensitive to basic and oxidative conditions. ijsdr.org

Development of Analytical Methods: Establishing and validating robust analytical methods, such as UPLC-MS/MS, for the routine detection and quantification of impurities in both the API and the finished product. researchgate.netijsdr.orgingentaconnect.com

Control of Genotoxic Impurities: Some impurities formed during the synthesis of Crisaborole have been identified as potentially genotoxic. researchgate.netingentaconnect.combenthamdirect.com Developing highly sensitive analytical methods to control these impurities at very low levels is a critical aspect of ensuring the drug's safety. researchgate.netingentaconnect.com

Forced degradation studies are a critical component of impurity profiling. The table below summarizes the results of a forced degradation study on Crisaborole.

Stress Condition% DegradationMajor Degradation Product Formation
2.0N HClNo degradation-
0.5N NaOH37.5%Observed
1% H₂O₂100%Complete conversion to degradant
Thermal (120°C)No degradation-
Photolytic (UV)No degradation-
Data from a study on the stability of Crisaborole under various stress conditions. ijsdr.org

The control of impurities in Crisaborole is a continuous process, from the initial stages of process development to the final manufacturing of the drug product. Adherence to regulatory guidelines and the application of sound scientific principles are essential to ensure the quality, safety, and efficacy of this important medication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BNO4 B8548089 Crisaborole Impurity CAS No. 1187188-59-5

Properties

CAS No.

1187188-59-5

Molecular Formula

C14H12BNO4

Molecular Weight

269.06 g/mol

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzamide

InChI

InChI=1S/C14H12BNO4/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H2,16,17)

InChI Key

BNNSMPLZLMPJQX-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)N)O

Origin of Product

United States

Mechanisms and Pathways of Crisaborole Impurity Formation

Process-Related Impurities in Crisaborole (B606811) Synthesis

Process-related impurities in crisaborole synthesis are substances that are generated during the manufacturing process. These can include by-products from unintended side reactions, as well as starting materials or intermediates that are not fully consumed in the reaction. google.comveeprho.com

By-products Arising from Side Reactions during Synthetic Steps

Side reactions are a common source of impurities in multi-step chemical syntheses like that of crisaborole. daicelpharmastandards.com These reactions can lead to a variety of unintended molecules, including products of incomplete reaction, overreaction, isomerization, and dimerization.

When a chemical reaction in the synthesis sequence does not proceed to completion, it can result in the presence of intermediates as impurities in the final product. In the synthesis of crisaborole, a key precursor is 4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile. This intermediate undergoes a reduction and cyclization step to form crisaborole. If this final step is incomplete, this boronate ester intermediate could potentially be carried through as an impurity. cjph.com.cn

Overreaction products can occur when a reaction proceeds beyond the intended product. For example, in synthetic routes involving formyl groups (-CHO), such as those seen in crisaborole intermediates, oxidation to a carboxylic acid (-COOH) can occur if oxidizing conditions are not carefully controlled. eurekaselect.comresearchgate.net This could lead to the formation of acid-related impurities. One such potential impurity is 5-(4-cyanophenoxy)-2-hydroxybenzoic Acid. pharmaffiliates.com

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the case of crisaborole, positional isomers can form, where the cyanophenoxy group is attached to a different position on the benzoxaborole ring system. Two known isomeric impurities are the O-isomer and the m-Crisaborole, also known as 5-(3-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. daicelpharmastandards.compharmaffiliates.com These impurities have the same molecular formula and weight as crisaborole but differ in their chemical structure. daicelpharmastandards.com

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
O-isomer of CrisaboroleC₁₄H₁₀BNO₃251.05Isomer
m-CrisaboroleC₁₄H₁₀BNO₃251.05Isomer

Dimerization is a side reaction where two molecules of a reactant or intermediate join together. During the synthesis of crisaborole, a dimer impurity can be formed. synzeal.com This specific impurity has been identified as 4,4'-((2,2'-Bis(hydroxymethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile. chemicea.comcleanchemlab.comchemwhat.com This impurity is significantly larger than the crisaborole molecule itself.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )TypeChemical Name
Crisaborole Dimer ImpurityC₂₈H₂₀N₂O₄448.5Dimer4,4'-((2,2'-Bis(hydroxymethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

Unreacted Starting Materials and Intermediates Carryover

The multi-step synthesis of crisaborole involves numerous starting materials and the formation of several intermediate compounds. nbinno.comgoogle.com If these substances are not fully removed during purification after each step, they can be carried over into the final drug substance. google.com Some of the key intermediates that could potentially be found as impurities include various brominated and formylated benzonitrile (B105546) derivatives. eurekaselect.comresearchgate.netnbinno.com

Two representative impurities that are also key intermediates in certain synthetic routes are 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy) benzonitrile. eurekaselect.comresearchgate.net The presence of these potential genotoxic impurities is carefully monitored and controlled to ensure the safety of the final product. eurekaselect.comresearchgate.net

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
4-(4-Bromo-3-formyl-phenoxy)-benzonitrileC₁₄H₈BrNO₂302.13Intermediate
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrileC₂₁H₁₂BrNO₄434.24Intermediate
4-(4-Bromo-3-Hydroxymethylphenoxy)BenzonitrileC₁₄H₁₀BrNO₂304.14Intermediate
4-(4-hydroxy-3-(hydroxymethyl)phenoxy)benzonitrileC₁₄H₁₁NO₃241.25Intermediate

Impurities Derived from Reagents, Ligands, and Catalysts

The synthesis of crisaborole is a multi-step process that involves various chemical reagents, intermediates, and catalysts. Impurities can be introduced from these sources or formed as by-products during the reactions.

Process-Related Impurities: These are substances that are formed during the manufacturing process and are structurally related to crisaborole. They can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, the synthesis of crisaborole can result in representative impurities such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy) benzonitrile. eurekaselect.com Other process-related impurities may include unreacted intermediates like aryl boronic acids. veeprho.com A patent for a specific crisaborole production process identified an intermediate, 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (B8263299) (AHBN), and a "Des-amine impurity" as potential process-related impurities. google.com

Catalyst-Related Impurities: Many synthetic steps in the production of crisaborole may employ catalysts, often containing trace metals. veeprho.com If not adequately removed during purification, these can remain as elemental impurities in the final API. veeprho.com Common metallic catalysts used in relevant chemical reactions, such as cross-coupling, can include palladium, copper, or nickel. veeprho.com The control of these elemental impurities is guided by regulations such as ICH Q3D. veeprho.com

Table 1: Examples of Process-Related Impurities in Crisaborole Synthesis

Impurity NameTypePotential Origin
4-(4-Bromo-3-formyl-phenoxy)-benzonitrileIntermediate/By-productSynthesis of the crisaborole core structure eurekaselect.com
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy) benzonitrileBy-productSide reaction during synthesis eurekaselect.com
Aryl boronic acidsUnreacted IntermediateBoronation reactions veeprho.com
4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (AHBN)IntermediateSpecific synthetic route google.com
Des-amine impurityBy-productSpecific synthetic route google.com
Palladium, Copper, NickelElemental ImpurityResiduals from cross-coupling catalysts veeprho.comchemistryworld.com

Residual Solvents from Manufacturing Processes

Organic solvents are essential in the manufacturing of active pharmaceutical ingredients (APIs) for synthesis, purification, and crystallization. However, their complete removal is often challenging, leading to their presence as residual solvents in the final product. Since these solvents provide no therapeutic benefit, their levels must be controlled to meet safety-based limits.

The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) classify residual solvents into three classes based on their toxicity risk. fda.gov

Class 1: Solvents that should not be used due to their unacceptable toxicity or environmental hazard. fda.gov

Class 2: Solvents that should be limited in pharmaceutical products due to their inherent toxicity. fda.gov

Class 3: Solvents with low toxic potential, for which exposure limits are not established unless they are present in significant amounts. fda.gov

In the synthesis and analysis of crisaborole, several solvents have been identified. Potential residual solvents from the manufacturing process include tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), or dimethylformamide (DMF). veeprho.com Specific synthesis steps described in patent literature mention the use of toluene, benzene (B151609), or xylene. google.com Additionally, solvents like acetonitrile (B52724) or methanol (B129727) are used for analytical procedures, which could also be present in trace amounts. daicelpharmastandards.com

Table 2: Potential Residual Solvents in Crisaborole Manufacturing

SolventPotential Use in ProcessICH Class
Tetrahydrofuran (THF)Synthesis, Crystallization veeprho.comgoogle.comClass 2
Ethyl AcetateSynthesis veeprho.comClass 3
Dimethylformamide (DMF)Synthesis veeprho.comClass 2
TolueneSynthesis google.comClass 2
BenzeneSynthesis google.comClass 1
XyleneSynthesis google.comClass 2
AcetonitrileAnalysis, Synthesis daicelpharmastandards.comClass 2
MethanolAnalysis, Synthesis daicelpharmastandards.comClass 2

Impurity Retention Mechanisms during Crystallization and Isolation

Crystallization is a critical purification step in API manufacturing designed to separate the desired product from process-related impurities. researchgate.net However, impurities can still be retained in the final crystalline product through various mechanisms. researchgate.netresearchgate.net These mechanisms can be broadly categorized into phenomena where the impurity and product are miscible in the solid state (solid solutions) and those where they are immiscible, leading to separate solid phases (co-precipitation). researchgate.netresearchgate.net

The formation of solid solutions is considered the most common mechanism for impurity retention in pharmaceutical crystallizations. researchgate.net A solid solution occurs when an impurity is miscible with the host (API) in the solid state, leading to the incorporation of impurity molecules directly into the crystal lattice of the product. researchgate.netrsc.org This incorporation can happen in two primary ways:

Substitutional Solid Solution: Impurity molecules replace the host molecules at their regular lattice positions. This is more likely when the impurity and host molecules have similar size, shape, and functionality.

Interstitial Solid Solution: Impurity molecules occupy the spaces between the host molecules in the crystal lattice. This is less common for structurally similar impurities and typically occurs with smaller impurity molecules.

The presence of impurities forming a solid solution can alter the physicochemical properties of the API, including its melting point, solubility, and stability. rsc.org Research on other pharmaceutical compounds has shown that even low levels of lattice incorporation can perturb the unit-cell dimensions of the crystal. mdpi.com

Co-precipitation occurs when an impurity that is immiscible in the solid state with the product precipitates from the solution simultaneously with the API. researchgate.net This results in a physical mixture of two distinct crystalline phases: the API and the impurity. researchgate.net This mechanism is distinct from solid solution formation, as the impurity is not incorporated into the API's crystal lattice. researchgate.net

Co-precipitation is typically driven by the supersaturation of the impurity in the crystallization solvent. researchgate.net If the concentration of an impurity exceeds its solubility limit during the crystallization process of the main product, the impurity will crystallize out as a separate solid phase. researchgate.net This is more likely to happen with impurities that have low solubility or are present in high concentrations in the mother liquor. researchgate.net

Degradation Products of Crisaborole

Degradation products are impurities that result from the chemical breakdown of the drug substance during storage or handling. daicelpharmastandards.com The stability of crisaborole is a key factor in ensuring product quality, and it can be susceptible to degradation through various pathways.

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For crisaborole, the presence of water can lead to the cleavage of certain chemical bonds. veeprho.com The benzoxaborole ring in the crisaborole molecule is susceptible to hydrolysis. veeprho.comtga.gov.au

Deboronation: One potential hydrolytic pathway involves the cleavage of the carbon-boron bond in the oxaborole ring. veeprho.com In vivo metabolism studies have shown that crisaborole undergoes oxidative deboronation/hydrolysis to form an inactive metabolite, AN7602, which is 5-(4-cyanophenoxy)-2-hydroxymethyl benzoic acid. tga.gov.au This suggests the susceptibility of this part of the molecule to hydrolytic cleavage.

pH Dependence: The rate of hydrolysis can be influenced by the pH of the environment. Studies have indicated that crisaborole exhibits optimal stability in aqueous solutions within a pH range of approximately 4 to 6.5. google.com To minimize the risk of hydrolytic degradation, the approved commercial formulation of crisaborole is a non-aqueous ointment, which limits the drug's exposure to water. google.com

An in-depth examination of the chemical stability of crisaborole reveals several pathways through which impurities can form. The degradation of this benzoxaborole-based compound is primarily influenced by pH, oxidative stress, and photolytic conditions. Understanding these mechanisms is crucial for ensuring the quality and purity of crisaborole formulations.

1

Hydrolytic degradation is a significant factor in the formation of crisaborole impurities. The stability of the molecule is notably dependent on the pH of its environment, with both acidic and basic conditions potentially leading to the formation of degradation products.

1 Influence of Acidic Conditions

Crisaborole's stability under acidic conditions can vary. While some stress testing has shown no degradation when subjected to 2N hydrochloric acid (HCl) at room temperature for 10 hours, it is generally understood that the compound is susceptible to hydrolysis under acidic or humid conditions. veeprho.comijsdr.org The optimal chemical stability for crisaborole in an aqueous medium is at a pH of approximately 5.5. google.com Deviation from this pH can increase the likelihood of degradation.

2 Influence of Basic Conditions

The compound is highly sensitive to basic conditions. ijsdr.org Forced degradation studies have demonstrated significant impurity formation in alkaline environments. For instance, exposure to 0.5N sodium hydroxide (B78521) (NaOH) at room temperature for 6 hours resulted in a 37.5% degradation of the parent compound. ijsdr.org This indicates that basic hydrolysis is a critical pathway for the formation of crisaborole impurities.

2 Oxidative Degradation Pathways

Crisaborole is particularly vulnerable to oxidative stress, which can lead to the formation of several impurities through the modification of its core structure. researchgate.netdrugbank.com

1 Oxidation of Boron Moiety

The boron-containing benzoxaborole ring is a primary target for oxidation. researchgate.net Boronic acids and their derivatives are known to be susceptible to cleavage by reactive oxygen species, such as hydrogen peroxide (H₂O₂). nih.gov Stress testing confirms this vulnerability, with studies showing 100% degradation of crisaborole after just one hour at room temperature in the presence of 1% H₂O₂. ijsdr.org This rapid degradation involves the opening of the boron-containing ring, highlighting it as a major pathway for impurity formation. ijsdr.org

2 Oxidation of Aromatic Ring

Oxidation can also occur on the aromatic ring structures of the molecule. veeprho.comresearchgate.net A key oxidative pathway observed in vivo is the metabolism of the primary hydrolytic impurity, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1). drugbank.comijord.com This metabolite is further oxidized to form 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2), another major inactive metabolite. nih.govdrugbank.comijord.com Additionally, radical attacks on the aromatic rings can lead to the formation of ring-cleavage products. escholarship.orgresearchgate.net

3 Photolytic Degradation Pathways

Exposure to light is another potential source of degradation for crisaborole. researchgate.netdrugbank.com While one forced degradation study reported no significant decomposition under direct UV light exposure, photolytic degradation is generally considered a potential pathway for impurity formation. veeprho.comijsdr.org Light exposure can lead to the creation of isomeric degradation products. veeprho.com

Data on Crisaborole Degradation

The following tables summarize key findings from forced degradation studies and identify major impurities.

Table 1: Summary of Forced Degradation Studies on Crisaborole

Stress Condition Parameters Degradation (%) Observations Source
Acidic Hydrolysis 2N HCl / 10h, Room Temp No degradation detected Stable under these specific conditions ijsdr.org
Basic Hydrolysis 0.5N NaOH / 6h, Room Temp 37.5% Highly sensitive to basic conditions ijsdr.org
Oxidation 1% H₂O₂ / 1h, Room Temp 100% Complete degradation; boron ring opened ijsdr.org

| Photolytic | UV Light Exposure | No degradation detected | Stable under these specific conditions | ijsdr.org |

Table 2: Major Identified Crisaborole Impurities and Their Formation Pathways

Impurity Name Formation Pathway Description Source
5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1) Hydrolysis Major metabolite formed via hydrolytic cleavage of the benzoxaborole ring. nih.govnih.govdrugbank.comijord.com

| 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2) | Oxidation | Formed from the subsequent oxidation of Metabolite 1. | nih.govnih.govdrugbank.comijord.com |

Thermal Degradation Pathways

Thermal stress is a significant factor that can influence the stability of crisaborole and lead to the formation of degradation products. researchgate.netuitm.edu.my Studies involving forced degradation have been conducted to assess the stability of crisaborole under various stress conditions, including elevated temperatures. researchgate.netsaapjournals.org

Differential Scanning Calorimetry (DSC) analysis of crisaborole has identified key thermal events. The DSC trace reveals two significant endothermic peaks. The first peak appears around 136.5 °C, while a second peak is observed at approximately 178.23 °C. nih.gov This second peak is believed to be associated with a heat-induced rearrangement of the compound's crystal structure, indicating that high temperatures can induce polymorphic transformations or degradation. nih.govresearchgate.net

Forced degradation studies, which are essential for developing stability-indicating analytical methods, expose crisaborole to thermal stress to deliberately induce the formation of impurities. researchgate.netnih.govpharmaguideline.com While these studies confirm that crisaborole degrades under thermal conditions, the specific chemical structures of the resulting thermal degradants are not extensively detailed in publicly available literature. However, it is understood that prolonged exposure to heat can compromise the integrity of the molecule. researchgate.netuitm.edu.my For instance, freeze-thaw cycles and extended storage of frozen samples have been shown to affect the degradation of crisaborole, highlighting its sensitivity to temperature fluctuations. researchgate.netuitm.edu.my

Analysis MethodObservationTemperaturePotential Implication
Differential Scanning Calorimetry (DSC)First Endothermic Peak136.5 °CMelting or Polymorphic Transition
Differential Scanning Calorimetry (DSC)Second Endothermic Peak178.23 °CHeat-induced rearrangement of crystal structure
Forced Degradation StudiesChemical Degradation40°C - 80°CFormation of unspecified thermal impurities

Degradation Facilitated by Interactions with Excipients and Packaging Components

The interaction between an active pharmaceutical ingredient (API) and the excipients within its formulation is a critical factor for drug product stability. In the case of crisaborole, which is formulated as a topical ointment, the choice of excipients plays a vital role in minimizing impurity formation. daicelpharmastandards.com The commercial formulation is notably non-aqueous, a design choice intended to limit chemical degradation pathways such as hydrolysis. google.com

The excipients used in the approved 2% crisaborole ointment include white petrolatum, propylene (B89431) glycol, mono- and di-glycerides, paraffin, butylated hydroxytoluene (BHT) as an antioxidant, and edetate calcium disodium (B8443419) (EDTA) as a stabilizer. nih.govgoogle.com

Research into the stability of different crisaborole ointment formulations has demonstrated the importance of specific stabilizers in preventing degradation. google.com A key degradation pathway identified is protodeboronation, which leads to the formation of a specific impurity designated as "Impurity 1". google.com Studies have shown that the presence of a chelating agent like edetate calcium disodium significantly reduces the formation of this impurity over time, especially under accelerated stability conditions (40 °C and 75% relative humidity). google.com Formulations without a stabilizer showed the highest levels of Impurity 1, confirming that interactions, or the lack of protective interactions, with formulation components can facilitate degradation. google.com

The table below, derived from stability testing data, illustrates the effect of the stabilizer edetate calcium disodium on the formation of Impurity 1 in a 2% crisaborole ointment. google.com

Effect of Stabilizer (Edetate Calcium Disodium) on Impurity 1 Formation (%) Under Accelerated Conditions (40°C / 75% RH)
Time (Months)Formulation with Stabilizer (Z)Formulation without Stabilizer (Z10)
0Not DetectedNot Detected
10.210.89
30.622.0
61.23.0

While specific studies detailing impurity formation due to interactions with packaging components are not prominent in the available literature, the use of standard packaging such as aluminum collapsible tubes is common for topical ointments to protect the product from light and environmental exposure. researchgate.net The stability data generated during product development inherently accounts for the drug's interaction with its intended packaging.

Classification and Structural Characterization of Crisaborole Impurities

Categories of Organic Impurities

Organic impurities in Crisaborole (B606811) are carbon-containing compounds that can be structurally similar to the Crisaborole molecule or arise from the chemical reactions used in its production. veeprho.comdaicelpharmastandards.com They are typically managed through process optimization and control, and their levels are strictly monitored. daicelpharmastandards.com

Process Impurities

Process impurities are substances that are formed or introduced during the synthesis of the Crisaborole API. veeprho.comdaicelpharmastandards.com They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. veeprho.comgoogle.com The synthesis of Crisaborole involves complex chemical transformations, including boronic acid chemistry and aromatic substitution, which can lead to the formation of several process-related impurities. veeprho.com

Key process impurities identified in Crisaborole synthesis include:

Unreacted Intermediates : The manufacturing process may leave residual amounts of intermediates such as aryl boronic acids and aniline (B41778) derivatives. veeprho.com Specific examples include 4-(4-halo-3-hydroxymethyl-phenoxy)-benzonitrile and 4-(4-amino-3-(hydroxymethyl)-phenoxy)benzonitrile (AHBN). google.comgoogle.com

By-products : Side reactions can generate unwanted molecules. For instance, the use of reagents like n-butyl lithium and trialkyl borate (B1201080) in some synthesis routes can lead to the formation of dimer and trimer impurities. google.com A specific dimer impurity, identified as Crisaborole Impurity 15, has the chemical name 4-(4-(4-bromo-3-((1-ethoxyethoxy)methyl)phenoxy)-3-((1-ethoxyethoxy)methyl)phenoxy)benzonitrile. clearsynth.com

Potentially Genotoxic Impurities (PGIs) : Some process impurities have been identified as potentially genotoxic, meaning they could cause gene mutations. researchgate.netbenthamdirect.com Two such representative impurities are 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. researchgate.netbenthamdirect.com These are classified as Class 2 impurities under ICH M7 guidelines and require strict control. fda.gov

Impurity NameTypeNotesReference
4-(4-Bromo-3-formyl-phenoxy)-benzonitrileIntermediate/By-productConsidered a potential genotoxic impurity (PGI). researchgate.netbenthamdirect.com
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrileBy-productConsidered a potential genotoxic impurity (PGI). daicelpharmastandards.comresearchgate.netbenthamdirect.com
Dimer and Trimer ImpuritiesBy-productCan form with the use of n-butyl lithium and trialkyl borate. google.com
This compound 15Dimer By-productA specific dimer impurity identified during synthesis. clearsynth.com
4-(4-amino-3-(hydroxymethyl)-phenoxy)benzonitrile (AHBN)IntermediateAn intermediate in certain synthesis pathways. google.com

Degradation Products

Degradation products result from the chemical breakdown of the Crisaborole API during storage and handling due to exposure to factors like humidity, acidic or basic conditions, oxidation, heat, or light. veeprho.comdaicelpharmastandards.com Stability studies are performed to identify the conditions under which Crisaborole degrades and to characterize the resulting products. ijsdr.org

Research findings indicate that Crisaborole is highly sensitive to certain stress conditions:

Hydrolysis : The molecule can undergo hydrolysis, particularly under basic conditions. veeprho.comijsdr.org One study showed approximately 37.5% degradation when exposed to a 0.5N NaOH solution. ijsdr.org

Oxidation : Crisaborole is susceptible to oxidation. veeprho.com In the presence of hydrogen peroxide, the drug can degrade completely, with studies indicating that this process can lead to the opening of the boron-containing ring structure. ijsdr.org

Metabolites : The primary metabolites of Crisaborole, formed in vivo, are also relevant as they represent degradation pathways. The major metabolite is 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1), which is formed via hydrolysis. nih.gov This is further oxidized to another major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2). nih.gov

Conversely, studies have shown Crisaborole to be relatively stable under thermal, photolytic, and acidic stress conditions. ijsdr.org

Impurity NameFormation PathwayNotesReference
5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1)HydrolysisA major inactive metabolite. nih.gov
5-(4-cyanophenoxy)-2-hydroxybenzoic acid (Metabolite 2)OxidationA major inactive metabolite formed from Metabolite 1. Also available as an impurity standard. nih.govpharmaffiliates.com
Products of Boron Ring OpeningOxidationOccurs under significant oxidative stress. ijsdr.org
Polymerized CompoundsDegradationCan form during storage. veeprho.com

Related Substances

Related substances are impurities that have a chemical structure closely related to Crisaborole. daicelpharmastandards.com This category often includes isomers, by-products, and metabolites that may not be fully captured under process or degradation classifications. daicelpharmastandards.com Analytical techniques such as HPLC are used to detect and quantify these impurities. daicelpharmastandards.com

Several Crisaborole-related substances have been identified and are used as standards to ensure the purity of the final drug product:

Positional Isomers : These isomers have the same molecular formula as Crisaborole but differ in the arrangement of atoms. Examples include the O-isomer and the m-isomer, also known as 3-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile. daicelpharmastandards.compharmaffiliates.com

Structurally Similar Compounds : Other identified impurities share core structural features with Crisaborole. These include 4-((1-hydroxy-1,3-dihydrobenzo[c] daicelpharmastandards.comresearchgate.netoxaborol-5-yl)oxy)benzoic acid and 4-((1-hydroxy-1,3-dihydrobenzo[c] daicelpharmastandards.comresearchgate.netoxaborol-5-yl)oxy)benzamide. daicelpharmastandards.compharmaffiliates.com

Other Impurities : A "Des-amine impurity" has also been noted as a substance that requires control during purification. google.com

Chiral Impurities

Crisaborole itself is an achiral molecule. However, the control of stereoisomerism is a critical aspect of pharmaceutical manufacturing. While specific chiral impurities are not widely reported for Crisaborole, the presence of positional isomers, such as the o-isomer and m-isomer, highlights the importance of controlling isomerism during synthesis. daicelpharmastandards.compharmaffiliates.com The formation of any potential chiral intermediates or by-products would need to be carefully monitored and controlled to ensure the quality and consistency of the API. google.comresearchgate.net

Inorganic Impurities

Inorganic impurities are not carbon-based and typically originate from the manufacturing process. veeprho.com They include reagents, catalysts, and elemental impurities. veeprho.com

Elemental Impurities (e.g., Trace Metals from Catalysts or Manufacturing Equipment)

Elemental impurities are traces of metals that can be introduced into the API from catalysts, reagents, or manufacturing equipment. veeprho.combenthamdirect.com The control of these impurities is governed by the ICH Q3D guideline for elemental impurities. veeprho.compmarketresearch.com In the synthesis of Crisaborole, several steps involve metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, making the control of residual metals crucial. veeprho.comgoogle.com

Potential elemental impurities in Crisaborole include:

Catalyst Metals : Trace metals such as palladium, copper, or nickel may be present due to their use as catalysts in cross-coupling reactions during synthesis. veeprho.com

Boron : As a key atom in the Crisaborole structure, residual boron-related impurities must be controlled. ncats.iopmarketresearch.com Some jurisdictions may have specific limits for boron impurities, such as ≤0.1% or ≤0.3%. pmarketresearch.com

Advanced technologies for metal catalyst removal are often employed to ensure that the levels of these impurities are below the required thresholds for topical pharmaceutical products. veeprho.compmarketresearch.com

Genotoxic Impurities in Crisaborole API

Genotoxic impurities are of particular concern as they have the potential to cause genetic mutations and cancer. benthamdirect.comingentaconnect.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of such impurities in pharmaceutical products. fda.gov For crisaborole, specific potential genotoxic impurities (PGIs) have been identified, necessitating the development of sensitive analytical methods for their detection and quantification. fda.govresearchgate.net

Research has identified two representative potential genotoxic impurities in the synthesis of crisaborole API: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. benthamdirect.comingentaconnect.comresearchgate.net These compounds are considered significant impurities that require close monitoring. researchgate.netresearchgate.netresearchgate.net

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous detection and quantification of these two PGIs in crisaborole API. benthamdirect.comingentaconnect.comresearchgate.net This method demonstrated excellent linearity, sensitivity, precision, and accuracy, making it suitable for the quality control of crisaborole. benthamdirect.comresearchgate.net The development of such analytical methods is crucial for ensuring that the levels of these genotoxic impurities are maintained below the acceptable limits established by regulatory guidelines. fda.govresearchgate.net

Table 1: Identified Genotoxic Impurities in Crisaborole API

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
4-(4-Bromo-3-formyl-phenoxy)-benzonitrileC14H8BrNO2302.12
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrileC21H12BrNO4422.23

Structural Elucidation and Nomenclature of Crisaborole-Related Impurities

Beyond genotoxic impurities, other related substances are also formed during the synthesis of crisaborole. The structural elucidation of these impurities is essential for understanding their potential impact and for developing appropriate control strategies. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for the identification and characterization of these compounds. daicelpharmastandards.com

Several process-related impurities and degradation products of crisaborole have been identified and characterized. These include positional isomers and related compounds that lack certain functional groups or contain additional moieties.

Among the identified impurities are the O-isomer of Crisaborole and the Crisaborole Desbromo Ether Impurity . pharmaffiliates.comweblivelink.com The O-isomer of Crisaborole, also referred to as 3-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-5-yl)oxy]benzonitrile or m-Crisaborole, is a positional isomer of the active ingredient. daicelpharmastandards.compharmaffiliates.com The Crisaborole Desbromo Ether Impurity is another identified related substance. weblivelink.com

The structural characterization of these impurities is confirmed through comprehensive analysis, often provided in a Certificate of Analysis (CoA) which includes data from techniques like 1H NMR, 13C NMR, IR, and MASS spectrometry. daicelpharmastandards.com

Table 2: Structure and Nomenclature of Selected Crisaborole-Related Impurities

Impurity NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
O-isomer of Crisaborole3-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-5-yl)oxy]benzonitrileC14H10BNO3251.05
Crisaborole Desbromo Ether ImpurityNot explicitly defined in search resultsC18H19NO3297.4

Analytical Methodologies for Crisaborole Impurity Profiling

Chromatographic Separation Techniques

Chromatographic separation is fundamental to isolating and quantifying the various impurities that may be present in crisaborole (B606811). These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients in the final formulation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique widely employed for the analysis of pharmaceutical compounds, including the impurity profiling of crisaborole. daicelpharmastandards.com It offers high resolution and sensitivity, making it suitable for detecting and quantifying trace-level impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for analyzing crisaborole and its related substances. saapjournals.orgresearchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of crisaborole from its various impurities based on their hydrophobicity.

Several RP-HPLC methods have been developed for the assay of crisaborole and the determination of its related substances. saapjournals.orgresearchgate.net A typical method involves a C18 column as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a dilute acid like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govresearchgate.net The selection of the mobile phase composition, pH, and gradient elution program is crucial for achieving optimal separation of all potential impurities. researchgate.net

For instance, one validated method utilizes a mobile phase of 10 mM ammonium acetate buffer and acetonitrile in a 60:40 v/v ratio with the pH adjusted to 4.5. researchgate.net Another method employs a mixture of 0.05% trifluoroacetic acid and acetonitrile (55:45, v/v). nih.gov The detection is typically carried out using a UV detector at a wavelength where crisaborole and its impurities exhibit significant absorbance, often around 241 nm or 250 nm. saapjournals.orgresearchgate.netnih.gov

The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and specificity are thoroughly evaluated. researchgate.netresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Crisaborole Analysis

ParameterCondition 1Condition 2
Column C18 Atlantis (3.9 x 150 mm, 3 µm) nih.govNot Specified
Mobile Phase 0.05% TFA:ACN (55:45, v/v) nih.gov10 mM Ammonium acetate buffer: ACN (60:40 v/v), pH 4.5 researchgate.net
Flow Rate 1 mL/min nih.govNot Specified
Column Temperature 35 °C nih.govNot Specified
Detection Wavelength 250 nm nih.gov241 nm researchgate.net
Injection Volume 100 µL nih.govNot Specified

TFA: Trifluoroacetic Acid, ACN: Acetonitrile

Stability-indicating methods are essential to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. These methods are developed by subjecting crisaborole to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation. saapjournals.orgresearchgate.net

A successful stability-indicating RP-HPLC method must be able to resolve the main crisaborole peak from all the degradation product peaks. saapjournals.org This ensures that any decrease in the active ingredient concentration due to degradation is accurately detected. For example, a stability-indicating RP-HPLC method was developed using a water:methanol (30:70 v/v) mobile phase, which successfully separated crisaborole from its degradation products. saapjournals.org Another study employed a gradient elution with a mobile phase consisting of acetonitrile and water to separate forced degradation products. researchgate.net The validation of these methods confirms their ability to provide a reliable assessment of the drug's stability. saapjournals.org

When unknown impurities are detected during routine analysis, it is often necessary to isolate them for structural elucidation. Preparative HPLC is the technique of choice for this purpose. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The fractions containing the isolated impurities are collected and can then be subjected to further analysis by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures. This information is crucial for understanding the impurity formation pathways and for setting appropriate control strategies. The use of laborious flash column chromatography for purification is sometimes employed, though it can be solvent-intensive and challenging to scale up. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher separation efficiency and faster analysis times compared to conventional HPLC. ijsdr.org

UPLC has been successfully applied to the analysis of crisaborole and its impurities, particularly for the detection of potential genotoxic impurities (PGIs). benthamdirect.com For instance, a UPLC-MS/MS method was developed to determine two specific PGIs in crisaborole API: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. benthamdirect.com This method utilized a ZORBAX Eclipse XDB-Phenyl column with a gradient elution of acetonitrile and water containing 0.1% formic acid. benthamdirect.com

Another stability-indicating UPLC method was developed using an Acquity UPLC CSH C-18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile in a gradient mode. ijsdr.org This method demonstrated excellent separation and was validated according to ICH guidelines. ijsdr.org

The adoption of UPLC for crisaborole impurity profiling offers several distinct advantages over traditional HPLC:

Speed: UPLC methods have significantly shorter run times. For example, a validated UPLC method for crisaborole had a run time of just 6.0 minutes. ijsdr.org This increased throughput is highly beneficial in a quality control environment.

Resolution: The use of smaller particles in UPLC columns leads to narrower peaks and improved resolution, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system. ijsdr.org

Solvent Consumption: The shorter run times and lower flow rates used in UPLC result in a substantial reduction in solvent consumption. ijsdr.org This not only lowers the cost of analysis but also makes the method more environmentally friendly.

Table 2: Comparison of HPLC and UPLC in Crisaborole Analysis

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm ijsdr.org
Run Time LongerShorter (e.g., 6.0 min) ijsdr.org
Resolution GoodHigher ijsdr.org
Solvent Consumption HigherLower ijsdr.org
UPLC Method Development and Optimization for Crisaborole Impurities

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of Crisaborole and its impurities. The primary advantages of UPLC include higher resolution, increased sensitivity, and a considerable reduction in analysis time and solvent consumption. ijsdr.org

A stability-indicating UPLC method has been developed for the determination of Crisaborole in bulk drugs. ijsdr.org This method is adept at separating the active ingredient from its degradation products and process-related impurities. An efficient chromatographic separation was achieved using an Acquity UPLC CSH C18 column (100 x 2.1mm, 1.7 µm) with a gradient elution mode. ijsdr.org The mobile phase typically consists of an aqueous component, such as 0.1% trifluoroacetic acid in water, and an organic component, like 0.1% trifluoroacetic acid in acetonitrile. ijsdr.org The method demonstrates good linearity, precision, and accuracy, with recovery values for Crisaborole typically falling within the 100.05-101.16% range. ijsdr.org The short run time of approximately 6.0 minutes makes it a superior and cost-effective alternative to traditional HPLC. ijsdr.org

For the detection of potential genotoxic impurities (PGIs) in Crisaborole API, a specific UPLC-MS/MS method was developed. ingentaconnect.combenthamdirect.com This method utilized a ZORBAX Eclipse XDB-Pheny column (4.6 mm × 75mm, 3.5 μm) with a mobile phase of acetonitrile containing 0.1% trifluoroacetic acid and water with 0.1% formic acid in a gradient elution. ingentaconnect.combenthamdirect.com This approach allows for the sensitive and accurate detection of impurities that could pose a risk of cancer or gene mutations. ingentaconnect.combenthamdirect.com

Interactive Data Table: UPLC Method Parameters for this compound Analysis

ParameterUPLC Method for Bulk Drug ijsdr.orgUPLC-MS/MS for Genotoxic Impurities ingentaconnect.combenthamdirect.com
Column Acquity UPLC CSH C18 (100 x 2.1mm, 1.7 µm)ZORBAX Eclipse XDB-Pheny (4.6 mm × 75mm, 3.5 μm)
Mobile Phase A 0.1% Trifluoroacetic acid in waterWater containing 0.1% formic acid
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrileAcetonitrile solution containing 0.1% trifluoroacetic acid
Elution Mode GradientGradient
Flow Rate 0.4 ml/minNot specified
Column Temp. 25°CNot specified
Run Time 6.0 minutesNot specified

Gas Chromatography (GC) for Residual Solvents

During the synthesis of Crisaborole, various organic solvents may be used, and their residual amounts in the final API must be controlled according to regulatory guidelines like the International Council for Harmonisation (ICH) Q3C(R8). chromatographyonline.comalmacgroup.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for the determination of these residual solvents. chromatographyonline.comalmacgroup.comscielo.br

The principle of HS-GC involves heating the sample in a sealed vial to allow volatile solvents to partition into the gas phase (headspace), which is then injected into the GC system for separation and detection. scielo.br This technique is highly selective and rapid for quantifying residual solvents. scielo.br A generic HS-GC method can be developed to quantify a wide range of common pharmaceutical solvents. chromatographyonline.com For instance, a mid-polarity DB624 column is often chosen for its ability to separate a broad array of solvents. almacgroup.com The method's linearity is typically evaluated across a range of 10% to 120% of the respective ICH limits for each solvent, with correlation coefficients expected to be ≥ 0.99. almacgroup.com

The selection of a suitable diluent is crucial to ensure that the API is soluble and does not interfere with the analysis. chromatographyonline.com The GC conditions, including the temperature gradient and carrier gas flow, are optimized to achieve the best resolution of all potential solvents within a reasonable analysis time. chromatographyonline.com

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like LC or GC, it provides a high degree of specificity and sensitivity for the identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities or degradants that may form during the manufacturing process or storage of Crisaborole. ijsdr.org The compatibility of UPLC methods with LC-MS allows for seamless integration, where the eluent from the UPLC column is directed into the mass spectrometer for analysis. ijsdr.org This enables the characterization of impurities by providing information on their molecular weight.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is an even more powerful technique that involves two stages of mass analysis. It is widely used for the trace analysis of impurities, especially potential genotoxic impurities (PGIs), in pharmaceutical ingredients. researchgate.netresearchgate.net This method offers exceptional selectivity and sensitivity, making it ideal for quantifying impurities at very low levels. researchgate.netmdpi.com

A UPLC-MS/MS method has been successfully developed and validated for the determination of two specific PGIs in Crisaborole API: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. ingentaconnect.combenthamdirect.com The separation is performed on a specialized column, and detection is achieved using positive ion electrospray ionization (ESI). ingentaconnect.comresearchgate.net The method is fully validated according to ICH guidelines, demonstrating excellent linearity (r > 0.9998), precision, and accuracy, with average recovery rates for the impurities ranging from 84.1% to 90.7%. ingentaconnect.comresearchgate.net

Multiple Reaction Monitoring (MRM) is a specific scan mode used in tandem mass spectrometry that provides a high degree of selectivity and sensitivity for quantitative analysis. nih.gov In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process significantly reduces background noise and matrix interference.

For the quantification of the two aforementioned PGIs in Crisaborole, MRM mode was employed. ingentaconnect.comresearchgate.net This allowed for the precise and accurate measurement of these impurities, ensuring the quality and safety of the Crisaborole API. ingentaconnect.comresearchgate.net The use of MRM is a key reason why UPLC-MS/MS is the method of choice for analyzing trace-level genotoxic impurities.

Interactive Data Table: UPLC-MS/MS Method Validation for Crisaborole PGIs ingentaconnect.comresearchgate.net

Validation ParameterResult
Linearity (r) > 0.9998
Ionization Mode Positive Ion Electrospray (ESI)
Quantification Mode Multiple Reaction Monitoring (MRM)
Average Recovery 84.1% to 90.7%
Precision & Accuracy Fully Validated
Robustness Fully Validated

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wa.gov It is a definitive method for the identification and quantification of volatile and semi-volatile residual solvents. wa.govresearchgate.net While GC with a Flame Ionization Detector (FID) is commonly used for routine residual solvent testing, GC-MS provides an additional layer of confirmation by identifying compounds based on their unique mass spectra. wa.gov

In the context of this compound profiling, GC-MS is used to confirm the identity of any residual solvents detected by the primary GC-FID method. google.com The sample introduction is typically done via headspace, and the separated components from the GC column enter the mass spectrometer, where they are ionized and fragmented. wa.gov The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for unambiguous identification. Solid-phase microextraction (SPME) coupled with GC-MS is another sensitive technique for determining residual solvents. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique utilized for the detection and quantification of elemental impurities in pharmaceutical products, including Crisaborole. eag.comdrawellanalytical.comspectroscopyonline.com Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities, which can be introduced during various stages of manufacturing from raw materials, catalysts, solvents, and equipment. eag.comdrawellanalytical.com

ICP-MS offers exceptional sensitivity and selectivity, enabling the measurement of a wide range of elements at trace and ultra-trace levels, often in the parts-per-trillion (ppt) range. drawellanalytical.comqbdgroup.com This is crucial for controlling highly toxic elements such as arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg), which are known as the "big four" due to their significant health risks. eag.comsepscience.com The technique can analyze a broad spectrum of elements in a single run, making it efficient for comprehensive screening. qbdgroup.com

The methodology involves introducing a sample, typically in a liquid form after digestion, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements present in the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for both qualitative identification and precise quantification. spectroscopyonline.com Modern ICP-MS instruments often incorporate collision/reaction cell technology to mitigate polyatomic interferences, which can otherwise lead to inaccurate results for certain elements. sepscience.com

For Crisaborole, ICP-MS is essential for ensuring compliance with USP <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), which outline the permissible daily exposure (PDE) for various elemental impurities. eag.comdrawellanalytical.comusp.org The high sensitivity of ICP-MS ensures that even minute quantities of potentially harmful elemental impurities are detected and controlled. qbdgroup.comanalytik-jena.com

Table 1: Classes of Elemental Impurities Monitored by ICP-MS

Impurity ClassElementsRationale for Monitoring
Class 1 Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb)High toxicity to humans; should be strictly limited. eag.comspectroscopyonline.com
Class 2A Cobalt (Co), Nickel (Ni), Vanadium (V)Toxic, with a higher probability of occurrence in drug products.
Class 2B Silver (Ag), Gold (Au), Iridium (Ir), Osmium (Os), Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Selenium (Se), Thallium (Tl)Less toxic, but have a lower probability of occurrence.
Class 3 Barium (Ba), Chromium (Cr), Copper (Cu), Lithium (Li), Molybdenum (Mo), Antimony (Sb), Tin (Sn)Relatively low toxicity by the oral route.

This table is a generalized representation based on ICH Q3D guidelines and may not be exhaustive.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the chemical structure of organic impurities. synthinkchemicals.com These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Crisaborole and its impurities. synthinkchemicals.comsynthinkchemicals.com It provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound, the ¹H NMR spectrum would reveal characteristic signals for the aromatic protons on the benzoxaborole and cyanophenoxy rings, as well as any protons on aliphatic side chains or altered functional groups. google.comnih.gov

¹³C NMR (Carbon-13 NMR) : This method provides information about the different types of carbon atoms in a molecule. researchgate.net The ¹³C NMR spectrum of a this compound would show distinct peaks for each unique carbon atom, including the carbons of the nitrile group, the aromatic rings, and the oxaborole ring. google.com This is particularly useful for identifying isomers or degradation products where the carbon skeleton has been altered. daicelpharmastandards.com

For example, the characterization of "Impurity 1," a protodeboronation product of Crisaborole, was confirmed using both ¹H and ¹³C NMR spectroscopy. google.comgoogle.com The NMR data allows for the precise assignment of each proton and carbon in the impurity's structure, confirming the loss of the boron-containing functional group. google.com

Table 2: Representative NMR Data for a Crisaborole-Related Compound

CompoundTechniqueKey Chemical Shifts (δ, ppm) and Observations
3-Amino Benzoxaborole Derivative ¹H NMR8.11 (s, br, 1H, B-OH), 7.73 (dd, 1H), 7.28–7.00 (m, 2H), 5.80 (s, 1H)
¹³C NMR166.1, 156.7, 133.1, 116.7, 110.5, 96.6, 67.50, 48.05
¹¹B NMR31 (s)

Data adapted from a study on 3-amino benzoxaboroles and is illustrative of the type of data obtained. nih.gov

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in Crisaborole and its impurities. synthinkchemicals.comsynthinkchemicals.com The technique works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. synthinkchemicals.com

Since Crisaborole is a boron-containing organic compound, its IR spectrum will exhibit characteristic absorption bands. nih.govrsc.org Key functional groups that can be identified include:

O-H stretching : From the hydroxyl group on the borole (B14762680) ring.

C≡N stretching : From the nitrile group on the phenoxy ring.

B-O stretching : Characteristic of the borate (B1201080) ester in the oxaborole ring. mdpi.comnist.gov

C-O-C stretching : From the ether linkage.

Aromatic C-H and C=C stretching : From the benzene (B151609) rings.

FTIR can readily detect changes in these functional groups, which may occur during degradation. For instance, the hydrolysis of the oxaborole ring would lead to changes in the B-O and O-H stretching regions of the spectrum. The presence of unexpected peaks could indicate the formation of a new impurity with different functional groups. synthinkchemicals.combepls.com Studies have shown that FTIR can be a sensitive method for differentiating between various borate structures. mdpi.com

Table 3: Typical IR Absorption Frequencies for Functional Groups in Crisaborole and its Impurities

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)
B-O in BO₃ units Asymmetric Stretch1200–1500 mdpi.com
B-O in BO₄ units Stretch800–1200 mdpi.com
C≡N (Nitrile) Stretch2220–2260
O-H (Hydroxy) Stretch3200–3600
C-O (Ether) Stretch1000–1300
Aromatic C=C Stretch1400–1600

This table provides general ranges and specific values can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the analytical workflow for Crisaborole, primarily for quantitative analysis and for optimizing detection wavelengths in chromatography. synthinkchemicals.combepls.com Molecules with chromophores, such as the aromatic rings in Crisaborole, absorb light in the UV-Vis region.

The UV spectrum of Crisaborole in a solvent like methanol shows a characteristic wavelength of maximum absorbance (λmax). bepls.com For Crisaborole, this has been reported to be around 252 nm and also at 241 nm in a water-methanol mixture. bepls.comresearchgate.netsaapjournals.org When developing a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), for impurity profiling, the UV-Vis detector is typically set at or near the λmax of the main compound to achieve maximum sensitivity.

However, impurities may have different chromophoric systems and thus different λmax values. It is crucial to analyze the UV spectra of known impurities or to use a photodiode array (PDA) detector during HPLC analysis. A PDA detector acquires the entire UV spectrum for each point in the chromatogram, which helps in:

Impurity Detection : An impurity might be more detectable at a wavelength different from the λmax of Crisaborole.

Peak Purity Analysis : By comparing spectra across a single chromatographic peak, one can assess if the peak corresponds to a single component or co-eluting compounds.

Wavelength Optimization : Selecting an optimal wavelength that provides a good response for both the active pharmaceutical ingredient (API) and its key impurities is essential for accurate quantification. researchgate.net

This technique is often used in conjunction with forced degradation studies, where Crisaborole is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. researchgate.netsaapjournals.org The resulting mixtures are then analyzed by HPLC with UV-Vis detection to separate and detect the impurities formed. researchgate.net

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical impurity profiles. ajrconline.orgactascientific.com They provide both separation of individual components and their structural identification in a single analytical run.

The integration of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) represents a pinnacle in the structural elucidation of impurities directly from complex mixtures. ajrconline.orgnih.gov This technique is particularly valuable when impurities cannot be isolated in sufficient quantity or purity for standalone NMR analysis.

In an LC-NMR system, the effluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR magnet. nih.gov As a chromatographic peak corresponding to an impurity elutes, its NMR spectrum can be acquired in real-time (on-flow) or by trapping the peak in the flow cell for longer acquisition times (stopped-flow) to improve signal-to-noise. nih.gov

The advantages of LC-NMR in this compound analysis include:

Direct Structural Information : It provides unambiguous structural information for impurities without the need for isolation and purification, which can be time-consuming and may lead to degradation of unstable compounds. actascientific.com

Analysis of Co-eluting Peaks : Advanced LC-NMR techniques can help to deconvolute the spectra of peaks that are not fully resolved chromatographically.

Comprehensive Characterization : When combined with Mass Spectrometry (LC-NMR-MS), it provides a wealth of information, including retention time, molecular weight, and detailed structural data, allowing for a high degree of confidence in impurity identification. rroij.comresearchgate.net

The application of LC-NMR and LC-MS/MS has been crucial in identifying and characterizing process-related impurities and degradation products in various active pharmaceutical ingredients, and this approach is directly applicable to the comprehensive analysis of Crisaborole impurities. researchgate.netresearchgate.net

2D LC-Q-TOF MS for Unknown Impurity Characterization

Two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D LC-Q-TOF MS) represents a powerful and sophisticated analytical technique for the comprehensive characterization of unknown impurities in active pharmaceutical ingredients (APIs) like Crisaborole. nih.govresearchgate.netresearchgate.net This methodology is particularly advantageous when dealing with complex samples where impurities may co-elute with the main component or other impurities in a standard one-dimensional LC separation. chromatographyonline.comamericanpharmaceuticalreview.com The enhanced separation power of 2D LC, combined with the high-resolution and accurate mass measurement capabilities of Q-TOF MS, facilitates the detection, identification, and structural elucidation of even trace-level unknown impurities. nih.govchromatographyonline.com

In the context of Crisaborole, a primary challenge in impurity profiling is the potential for co-elution of structurally similar impurities with the main API peak. chromatographyonline.com A typical 2D LC setup might employ a reversed-phase (RP) separation in the first dimension, which would separate impurities based on their hydrophobicity. The fraction containing the Crisaborole peak and any co-eluting impurities can then be transferred to a second-dimension column with a different selectivity, such as a phenyl-hexyl or a chiral stationary phase, to resolve these components. researchgate.netwaters.com

Following the chromatographic separation, the eluted compounds are introduced into the Q-TOF mass spectrometer. The Q-TOF instrument provides high-resolution mass spectra, enabling the determination of the elemental composition of the parent ion and its fragments with a high degree of accuracy. nih.govnih.gov This information is critical for proposing the chemical formula of an unknown impurity. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion of the impurity is isolated, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides valuable structural information, helping to piece together the molecule's structure.

Detailed Research Findings

While specific research detailing the application of 2D LC-Q-TOF MS for the characterization of unknown impurities in Crisaborole is not extensively published, the general workflow and its utility have been demonstrated for other pharmaceutical compounds. nih.govresearchgate.net For instance, in the analysis of roxithromycin, two unknown impurities were successfully characterized using a 2D LC-QTOF MS/MS system. nih.gov The first dimension utilized a mobile phase that was incompatible with the mass spectrometer, and a column-switching technique allowed for the online desalting and analysis in the second dimension with a compatible mobile phase. nih.govresearchgate.net This approach would be highly beneficial for Crisaborole analysis, as some standard HPLC methods may use non-volatile buffers. researchgate.net

The process for characterizing an unknown impurity in Crisaborole using 2D LC-Q-TOF MS would generally involve the following steps:

Method Development: A 2D LC method would be developed to achieve optimal separation of Crisaborole from its impurities. This would involve selecting appropriate columns and mobile phases for both dimensions to ensure orthogonal separation.

Peak Transfer: The peak corresponding to the unknown impurity, often co-eluting with the main Crisaborole peak in the first dimension, would be transferred to the second-dimension column. waters.com

High-Resolution Mass Spectrometry: The separated impurity would be analyzed by the Q-TOF MS to obtain its accurate mass and elemental composition.

Tandem Mass Spectrometry (MS/MS): The parent ion of the impurity would be fragmented to generate a characteristic fragmentation pattern, providing insights into its chemical structure.

Structure Elucidation: By combining the information from the accurate mass, elemental composition, and MS/MS fragmentation pattern, a putative structure for the unknown impurity can be proposed. For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC and further analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

The data generated from such an analysis would be crucial for understanding the impurity profile of Crisaborole, identifying potential degradation products or synthesis by-products, and ensuring the quality and safety of the drug substance. daicelpharmastandards.com

The following interactive table illustrates the type of data that would be generated from a 2D LC-Q-TOF MS analysis for the characterization of hypothetical unknown impurities in Crisaborole.

Table 1: Hypothetical Data from 2D LC-Q-TOF MS Analysis of Crisaborole Impurities

Impurity1D Retention Time (min)2D Retention Time (min)Observed m/z [M+H]⁺Proposed FormulaMass Error (ppm)Key MS/MS Fragments (m/z)
Impurity X4.5 (Co-elutes with Crisaborole)6.2268.0612C₁₄H₁₀BNO₄1.1250.0501, 222.0553, 194.0604
Impurity Y5.87.9282.0768C₁₅H₁₂BNO₄-0.8264.0657, 236.0708, 208.0759
Impurity Z4.5 (Co-elutes with Crisaborole)8.5296.0924C₁₆H₁₄BNO₄0.5278.0813, 250.0864, 222.0915

Research Strategies for Crisaborole Impurity Identification and Structural Elucidation

Isolation Procedures for Specific Crisaborole (B606811) Impurities

The isolation of impurities from the API or reaction mixtures is a prerequisite for their structural characterization. The methods chosen depend on the chemical properties of the impurities and their concentration in the mixture.

One common approach involves preparative chromatography. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are frequently used to separate and enrich impurities from the main Crisaborole compound. google.comresearchgate.net For instance, a patent describes a method to isolate the "Des-amine impurity" by first providing a solution containing Crisaborole and the impurity in a solvent, then precipitating the impurity, and finally isolating it or subjecting the mixture to preparative HPLC or column chromatography. google.com Solvents suitable for such precipitation and separation procedures include methyl isobutyl ketone (MIBK), methanol (B129727), dichloromethane, n-hexane, and ethyl acetate (B1210297). google.com

Another effective isolation strategy involves chemical derivatization to alter the solubility of the API, allowing for the separation of impurities. A process for preparing highly pure Crisaborole utilizes its reaction with mono-ethanolamine in a solvent like methanol to form a Crisaborole ethanolamine (B43304) salt. google.comepo.org This salt, which has different physical properties from the impurities, can be isolated with high purity (e.g., 99.90%) via filtration. google.com The purified salt is then converted back to highly pure Crisaborole. google.comepo.org

Recrystallization is also a fundamental technique for purification. Crude Crisaborole can be dissolved in a suitable solvent system, such as a mixture of acetone (B3395972) and n-heptane, and then crystallized to isolate the pure compound, leaving impurities behind in the mother liquor. google.com

Comprehensive Application of Spectral Data Interpretation (e.g., NMR, MS, IR)

Once an impurity has been isolated, its molecular structure is determined through the combined application of various spectroscopic techniques. This comprehensive analysis provides unambiguous evidence of the impurity's identity. researchgate.netfda.gov.tw

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the impurity and can offer insights into its elemental composition and fragmentation patterns. daicelpharmastandards.com Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are particularly powerful, as they allow for the separation of impurities from a mixture and their immediate mass analysis. researchgate.netgoogle.comresearchgate.net For example, LC-MS was used to analyze a fraction collected at a specific retention time that corresponded to the Des-amine impurity, showing a mass-to-charge ratio (m/z) of 224.0708. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H NMR and 13C NMR, is one of the most definitive techniques for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. daicelpharmastandards.comresearchgate.netgoogle.com The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum help to map the connectivity of atoms within the impurity's structure. synthinkchemicals.com For a given impurity, the specific proton and carbon assignments are compiled to build the final structure. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the impurity molecule. daicelpharmastandards.comresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds, confirming the presence of groups like nitriles (C≡N), hydroxyls (O-H), or carbonyls (C=O). daicelpharmastandards.com

A certificate of analysis for a Crisaborole impurity standard typically includes a complete characterization report with data from 1H NMR, 13C NMR, IR, MS, and HPLC purity analysis. daicelpharmastandards.com

Below is an interactive table representing the type of data collected for the structural elucidation of a this compound.

Analytical TechniqueInformation ProvidedExample Finding for an Impurity
Mass Spectrometry (MS)Molecular Weight and FragmentationIdentifies the molecular ion peak to determine the mass of the impurity.
1H NMRProton environment and connectivityReveals the number and types of hydrogen atoms and their neighboring atoms.
13C NMRCarbon skeleton of the moleculeShows the number and types of carbon atoms in the impurity structure.
Infrared (IR) SpectroscopyPresence of specific functional groupsConfirms key bonds such as C≡N (nitrile) or O-H (hydroxyl).
UPLC-MS/MSSeparation and quantification of genotoxic impuritiesDetects and quantifies specific impurities like 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile. researchgate.net

Confirmation of Impurity Structures Using Synthesized Reference Standards

While spectral data provides strong evidence for a proposed impurity structure, the definitive confirmation is achieved by comparing the isolated impurity against a synthesized reference standard. google.com The lack of available reference standards is a common challenge in impurity profiling, making custom synthesis a crucial step. synthinkchemicals.com

The process involves these steps:

Propose a Structure: Based on the comprehensive interpretation of all spectral data (NMR, MS, IR), a putative chemical structure is proposed for the isolated impurity.

Custom Synthesis: The proposed impurity molecule is then synthesized independently in the laboratory. daicelpharmastandards.com Companies specializing in pharmaceutical reference standards offer custom synthesis of Crisaborole impurities and degradation products. daicelpharmastandards.como2hdiscovery.co

Comparative Analysis: The synthesized reference standard is analyzed using the same analytical methods as the isolated impurity. Key properties are compared, including:

HPLC retention time google.com

NMR spectra google.com

Mass spectra google.com

If the analytical data of the isolated impurity and the synthesized reference standard are identical, the proposed structure is unequivocally confirmed. This confirmation is vital for accurate quantification and for establishing safe limits for the impurity in the final drug product.

Stability Studies and Forced Degradation for Crisaborole Impurity Assessment

Design and Execution of Stress Testing Protocols for Crisaborole (B606811)

To thoroughly evaluate the stability of crisaborole, a series of stress testing protocols are employed. These tests expose the drug substance to conditions more severe than those it would typically encounter during storage and handling. uitm.edu.mynih.gov The goal is to induce degradation and thereby identify potential impurities. nih.gov

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. To assess crisaborole's susceptibility to acid and base-catalyzed degradation, it is subjected to various hydrolytic conditions. nih.gov

One study subjected crisaborole to 2.0N hydrochloric acid (HCl) and 0.5N sodium hydroxide (B78521) (NaOH) at room temperature. ijsdr.org The results showed that crisaborole is stable under acidic conditions, with no degradation observed. ijsdr.org However, significant degradation occurred under basic conditions. ijsdr.org Another investigation used 0.1 N HCl and 0.1 N NaOH, with degradation observed in both, though more pronounced in the basic solution. saapjournals.org A separate study confirmed degradation under both 0.1 N and 1 N HCl and NaOH conditions. researchgate.net The extent of degradation is dependent on the concentration of the acid or base and the duration of exposure. asianjpr.com

Interactive Table: Crisaborole Degradation under Hydrolytic Stress

Stress ConditionReagentDurationTemperatureObserved DegradationReference
Acid Hydrolysis2N HCl10 hoursRoom TemperatureNo degradation ijsdr.org
Base Hydrolysis0.5N NaOH6 hoursRoom Temperature37.5% ijsdr.org
Acid Degradation0.1 N HCl--0.17% saapjournals.org
Alkali Degradation0.1 N NaOH--0.28% saapjournals.org
Acid Degradation1 N HCl--0.06% researchgate.net
Alkali Degradation1 N NaOH--2.07% researchgate.net

Oxidative degradation is another important pathway that can affect the stability of a drug. Hydrogen peroxide (H₂O₂) is commonly used to simulate oxidative stress. asianjpr.com

Studies have shown that crisaborole is highly susceptible to oxidative degradation. In one experiment, exposure to 1% H₂O₂ resulted in 100% degradation of the crisaborole sample, indicating the opening of the boron-containing ring. ijsdr.org Another study using 10% and 30% H₂O₂ also demonstrated significant degradation, with multiple degradation products formed. saapjournals.orgresearchgate.net The boron atom in the benzoxaborole ring is essential for its mechanism of action, and its oxidation can lead to a loss of therapeutic activity. fda.gov.twpnas.org

Interactive Table: Crisaborole Degradation under Oxidative Stress

Stress ConditionReagentDurationTemperatureObserved DegradationReference
Oxidative Stress1% H₂O₂1 hourRoom Temperature100% ijsdr.org
Oxidative Degradation10% H₂O₂--0.69% researchgate.net
Oxidative Degradation30% H₂O₂--1.92% saapjournals.org

To evaluate the impact of temperature on crisaborole's stability, it is subjected to thermal stress. This involves exposing the drug substance to elevated temperatures over a period of time. nih.gov

In one study, crisaborole was exposed to a temperature of 120°C for 48 hours, and no degradation was observed. ijsdr.org However, other studies have shown some degradation at lower temperatures over longer periods. For instance, thermal degradation was noted at 40°C and 60°C. saapjournals.org Another study indicated that longer storage times at elevated temperatures can affect crisaborole's stability. uitm.edu.myresearchgate.net

Interactive Table: Crisaborole Degradation under Thermal Stress

Stress ConditionTemperatureDurationObserved DegradationReference
Thermal Stress120°C48 hoursNo degradation ijsdr.org
Thermal Degradation40°C-0.07% saapjournals.org
Thermal Degradation60°C-0.33% saapjournals.org
Thermal/Humidity25°C/60% RH-No degradation saapjournals.org

Photostability testing is conducted to determine if a drug is susceptible to degradation upon exposure to light. nih.gov This is a crucial parameter, especially for topical formulations that may be exposed to light during use.

Studies have shown that crisaborole is generally stable under photolytic stress. Exposure to UV light at 254 nm did not result in any significant degradation in one study. ijsdr.org Another investigation also reported minimal degradation under photolytic conditions. saapjournals.org The ICH guidelines recommend exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light. nih.gov

Identification and Characterization of Degradation Products through Forced Degradation

A key objective of forced degradation studies is to identify and characterize the resulting degradation products. nih.gov This information is essential for understanding the degradation pathways and for ensuring that the analytical methods used for quality control can detect these impurities.

In the case of crisaborole, significant degradation under basic and oxidative conditions leads to the formation of several impurities. ijsdr.orgsaapjournals.org The major degradation product formed under oxidative stress involves the opening of the benzoxaborole ring. ijsdr.org Other identified impurities include those arising from side reactions during synthesis or from contaminants in raw materials. daicelpharmastandards.com Specific potential impurities that have been identified and synthesized for use as standards include 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile and the O-isomer and m-isomer of crisaborole. daicelpharmastandards.comresearchgate.netbenthamdirect.com The major metabolite of crisaborole, formed via hydrolysis, is 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, which is further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid. fda.gov.tw

Development of Stability-Indicating Analytical Methods Capable of Resolving Degradants

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. nih.gov For crisaborole, it is crucial to have methods that can separate the intact drug from its various degradation products.

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for crisaborole. ijsdr.orgsaapjournals.orgresearchgate.netsaapjournals.org These methods have been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. ijsdr.orgresearchgate.netsaapjournals.org For example, one UPLC method utilized a C18 column with a gradient elution of trifluoroacetic acid in water and acetonitrile (B52724), allowing for the separation of crisaborole from its degradants within a short run time. ijsdr.org Another RP-HPLC method used a mobile phase of water and methanol (B129727) to resolve crisaborole from its degradation products. saapjournals.orgresearchgate.netsaapjournals.org The specificity of these methods is demonstrated by their ability to resolve the main crisaborole peak from the peaks of impurities generated during forced degradation studies. ijsdr.orgsaapjournals.orgresearchgate.net

Validation of Analytical Methods for Crisaborole Impurities

Adherence to International Council for Harmonisation (ICH) Q2(R1) Guidelines for Analytical Method Validation

The validation of analytical methods for Crisaborole (B606811) and its impurities is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. researchgate.netresearchgate.net These guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended use. europa.euich.org The objective is to demonstrate that the analytical procedure provides reliable and consistent results. slideshare.neteuropa.eu The validation process for Crisaborole impurity methods encompasses several key parameters, including specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness. researchgate.netresearchgate.net

Several studies have detailed the development and validation of stability-indicating reverse phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods for the quantification of Crisaborole and the determination of its impurities. researchgate.netijsdr.org These methods are validated as per ICH guidelines to ensure they can accurately separate and quantify degradation products and process-related impurities from the active pharmaceutical ingredient (API). researchgate.netijsdr.org For instance, a UPLC-MS/MS method was developed and validated for the determination of two potential genotoxic impurities in Crisaborole API, adhering to ICH guidelines with respect to linearity, sensitivity, precision, and accuracy. benthamdirect.com

The validation reports for Crisaborole typically include data demonstrating the method's suitability for routine quality control. tga.gov.au This ensures that the quality of the drug substance and drug product is consistently monitored and maintained. tga.gov.au The FDA's approval of Crisaborole (Eucrisa) involved a thorough review of the analytical procedures and their validation, confirming their adequacy for controlling impurities. fda.gov

Evaluation of Method Specificity and Selectivity for Impurities

Specificity is a critical parameter in the validation of analytical methods for impurities, ensuring that the method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. ich.orgijsdr.org For Crisaborole, the specificity of analytical methods is rigorously evaluated to ensure that there is no interference from potential impurities or excipients at the retention time of the main drug peak. researchgate.netijsdr.org

Forced degradation studies are a key component of evaluating specificity. ijsdr.org In these studies, Crisaborole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netijsdr.org The analytical method must be able to resolve all the resulting degradation product peaks from the Crisaborole peak. researchgate.netsaapjournals.org For example, in the development of a stability-indicating UPLC method, Crisaborole was found to be highly sensitive to basic and oxidative stress conditions, with the method successfully separating the degradants. ijsdr.org Similarly, an RP-HPLC method was shown to resolve all degraded products from Crisaborole, confirming its specificity. researchgate.net

The specificity of a method is often demonstrated by comparing the chromatograms of the drug substance, placebo (a mixture of all excipients without the active ingredient), and the drug product. The absence of interfering peaks at the retention time of Crisaborole and its impurities confirms the method's specificity. europa.eu This ensures that the reported levels of impurities are accurate and not falsely elevated by other components. The analytical methods used for the routine quality control of the Crisaborole drug substance have been validated to be appropriate for use, with all tests and limits for the drug specification considered acceptable. tga.gov.au

Determination of Linearity and Range for Impurity Quantification

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. saapjournals.org For the quantification of Crisaborole impurities, establishing linearity is crucial for accurate measurement. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Several studies on Crisaborole have established linearity by preparing a series of solutions at different concentrations and analyzing them. researchgate.netijsdr.org The linearity is then evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r²) of the regression line. ijsdr.org A correlation coefficient close to 1 indicates a strong linear relationship. ijsdr.org

For example, a UPLC method for Crisaborole assay was found to be linear from the Limit of Quantitation (LOQ) to 150% of the assay specification limit, with a correlation coefficient of 0.9995. ijsdr.org Another RP-HPLC method for Crisaborole demonstrated linearity in the range of 5 to 25 µg/ml with a regression equation of y = 316606x - 427583 and an r² of 0.9992. researchgate.net A UPLC-MS/MS method for Crisaborole in aqueous and human plasma samples showed linearity over a concentration range of 75.0 to 225.0 ng/mL with a correlation coefficient of 0.9995. ijpsr.com

The specified range for impurity quantification is typically derived from the linearity studies and is dependent on the intended application of the procedure. ich.org For impurities, the range should normally extend from the reporting level of the impurity to 120% of the specification limit. ich.org

Table 1: Linearity Data from Various Analytical Methods for Crisaborole

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
UPLCLOQ to 150% of assay specification0.9995 ijsdr.org
RP-HPLC5 - 25 µg/ml0.9992 researchgate.net
UPLC-MS/MS75.0 - 225.0 ng/mL0.9995 ijpsr.com
UPLC-MS/MS for Genotoxic ImpuritiesNot specified> 0.9998 benthamdirect.com

Assessment of Detection Limits (LOD) and Quantitation Limits (LOQ) for Trace Impurities

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. atiaquaristik.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. atiaquaristik.com For trace impurities in Crisaborole, determining LOD and LOQ is essential to ensure the analytical method is sensitive enough to detect and quantify impurities at the required low levels.

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. saapjournals.org The formulas commonly used are LOD = 3.3 * (standard deviation of the response / slope) and LOQ = 10 * (standard deviation of the response / slope). saapjournals.org

Several studies have reported the LOD and LOQ values for Crisaborole and its impurities. For a UPLC method, the LOD and LOQ for Crisaborole were found to be 0.006 and 0.01 respectively. ijsdr.org An RP-HPLC method determined the LOD and LOQ for Crisaborole to be 0.1094 µg/ml and 0.3316 µg/ml, respectively. researchgate.net Another study using RP-HPLC reported calculated LOD and LOQ values of 0.010 µg/ml and 0.028 µg/ml for Crisaborole. researchgate.net A UPLC-ESI-MS/MS method for Crisaborole analysis reported LOD and LOQ values of 4.30 ng/mL and 14.32 ng/mL, respectively. ijpsr.com For genotoxic impurities, which need to be controlled at very low levels, a UPLC-MS/MS method was developed with an LOD of 0.0014 µg/mL and an LOQ of 0.0045 µg/mL for an epoxide impurity. researchgate.net

Table 2: LOD and LOQ Values for Crisaborole and its Impurities

Analytical MethodAnalyteLODLOQReference
UPLCCrisaborole0.0060.01 ijsdr.org
RP-HPLCCrisaborole0.1094 µg/ml0.3316 µg/ml researchgate.net
RP-HPLCCrisaborole0.010 µg/ml0.028 µg/ml researchgate.net
UPLC-ESI-MS/MSCrisaborole4.30 ng/mL14.32 ng/mL ijpsr.com
UPLC-MS/MSEpoxide Impurity0.0014 µg/mL0.0045 µg/mL researchgate.net

Evaluation of Method Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netsaapjournals.org It is typically expressed as the relative standard deviation (%RSD). ijsdr.org For this compound analysis, precision is assessed at two levels: repeatability and intermediate precision. ijsdr.org

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. ijpsr.com For a UPLC method for Crisaborole, the repeatability expressed by %RSD was less than 2.0%. ijsdr.org An RP-HPLC method also demonstrated repeatability with an RSD of less than 2%. researchgate.net A UPLC-MS/MS method for potential genotoxic impurities reported an intra-day precision of 2.4% to 6.8%. researchgate.net

Intermediate Precision (Inter-day Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ijpsr.com For the UPLC method for Crisaborole, the intermediate precision was also found to be less than 2.0% RSD. ijsdr.org In a UPLC-MS/MS method, the inter-day precision was reported to be between 3.1% and 3.8%. researchgate.net Another UPLC-MS/MS study on Crisaborole in aqueous and plasma samples found the intra-day precision (%RSD) to be between 0.87 to 1.47 and the inter-day precision (%RSD) to be between 0.72 to 1.70. ijpsr.com

The acceptance criteria for precision are generally that the %RSD should not be more than a certain value, often 2% for the assay of the active substance and higher for impurities depending on their concentration. researchgate.netijsdr.org

Table 3: Precision Data for Crisaborole Analytical Methods

Analytical MethodPrecision TypeResult (%RSD or Range)Reference
UPLCRepeatability< 2.0% ijsdr.org
Intermediate Precision< 2.0%
RP-HPLCRepeatability< 2% researchgate.net
UPLC-MS/MS (Genotoxic Impurities)Intra-day Precision2.4% - 6.8% researchgate.net
Inter-day Precision3.1% - 3.8%
UPLC-MS/MSIntra-day Precision0.87 - 1.47 ijpsr.com
Inter-day Precision0.72 - 1.70

Determination of Method Accuracy through Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. saapjournals.org For the analysis of Crisaborole impurities, accuracy is typically determined through recovery studies. ijsdr.org This involves adding a known amount of the impurity to a sample (spiking) and then analyzing the sample to see how much of the added impurity is recovered. saapjournals.org

The accuracy is usually expressed as the percentage of analyte recovered by the assay. europa.eu For a UPLC method for Crisaborole, the average recovery was found to be in the range of 100.05% to 101.16%. ijsdr.org An RP-HPLC method showed percent recovery between 98.55% and 101.88%. researchgate.net A UPLC-MS/MS method for determining two potential genotoxic impurities in Crisaborole API reported an average recovery of 84.1% to 90.7%. benthamdirect.com Another study on a genotoxic epoxide impurity using GC/MS showed recovery ranging from 95.0% to 112.5%. researchgate.net

The acceptance criteria for accuracy are typically in the range of 98.0% to 102.0% for the assay of a drug substance, but can be wider for the determination of impurities, especially at low concentrations. europa.euijsdr.org

Table 4: Accuracy Data from Recovery Studies of Crisaborole and its Impurities

Analytical MethodAnalyteRecovery Range (%)Reference
UPLCCrisaborole100.05 - 101.16 ijsdr.org
RP-HPLCCrisaborole98.55 - 101.88 researchgate.net
UPLC-MS/MSTwo Genotoxic Impurities84.1 - 90.7 benthamdirect.com
GC/MSEpoxide Impurity95.0 - 112.5 researchgate.net

Assessment of Method Robustness and Solution Stability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijsdr.orgsaapjournals.org For this compound analysis, robustness is evaluated by intentionally varying parameters such as flow rate, mobile phase composition, column temperature, and detection wavelength. researchgate.netijsdr.org The method is considered robust if the results remain within acceptable limits despite these variations. ijsdr.org For instance, a UPLC method for Crisaborole was found to be robust when the flow rate was varied by ±0.1 ml/min, the mobile phase organic concentration by ±10.0%, and the temperature by ±5°C. ijsdr.org An RP-HPLC method was also demonstrated to be robust under variations in flow rate, detection wavelength, and column oven temperature. researchgate.net

Solution Stability is evaluated to determine how long the sample and standard solutions can be stored under specified conditions without undergoing significant changes. ijsdr.org This is important for ensuring that the results are not affected by the degradation of the analyte in the solution before analysis. For a UPLC method, the test solution of Crisaborole was found to be stable in the diluent for 72 hours when stored at room temperature. ijsdr.org Another study using UPLC-ESI-MS/MS demonstrated the stability of Crisaborole and its internal standard in aqueous solutions for 36 hours at ambient temperature. ijpsr.com

These assessments are crucial for ensuring that the analytical method is reliable and can be consistently applied in a quality control laboratory setting. researchgate.netijsdr.org

Impurity Reference Standards and Their Role in Crisaborole Research

Importance of Certified Reference Materials for Impurity Quantification and Identification

Certified Reference Materials (CRMs) are indispensable tools in pharmaceutical research and quality control. axios-research.comsynthinkchemicals.com For crisaborole (B606811), these standards are crucial for several reasons:

Accurate Quantification: CRMs provide a benchmark against which the concentration of impurities in a crisaborole sample can be accurately measured. synthinkchemicals.com This is essential for ensuring that impurity levels remain within the stringent limits set by regulatory authorities. synthinkchemicals.com

Positive Identification: By comparing the analytical signals (e.g., retention time in chromatography) of an unknown peak in a crisaborole sample to that of a certified impurity standard, analysts can definitively identify the impurity. synthinkchemicals.com

Method Validation: CRMs are fundamental for validating analytical methods, demonstrating that the method is accurate, precise, and specific for the intended impurities. aquigenbio.comsynzeal.com

Quality Control (QC): In routine QC testing of crisaborole batches, impurity standards are used to confirm the identity and quantity of any detected impurities, ensuring consistent product quality. axios-research.comaquigenbio.com

Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive data on impurity profiles. synthinkchemicals.com The use of CRMs is a key component of the data package submitted in Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). axios-research.comsynzeal.com

Stability Studies: Impurity standards are used in stability studies to track the formation of degradation products over time and under various storage conditions. axios-research.comsynzeal.com

The availability of both pharmacopeial and non-pharmacopeial crisaborole impurity reference standards is essential for comprehensive pharmaceutical research and development. axios-research.comsynzeal.com

Synthesis and Characterization of this compound Standards

The generation of this compound standards is a complex process involving chemical synthesis and rigorous characterization. Impurities can arise from various sources during the synthesis of crisaborole, including side reactions, degradation of the API, or contaminants in starting materials. daicelpharmastandards.com

Synthesis: The synthesis of crisaborole impurities often requires dedicated synthetic routes. For instance, processes have been developed for the preparation of crisaborole and its intermediates, which can also be adapted to produce specific impurities. google.com Some impurities are by-products of the main crisaborole synthesis, such as those formed during the Miyaura borylation step. google.comacs.org Challenges in the synthesis include developing efficient routes and implementing effective control strategies to ensure the purity of the synthesized standard itself. daicelpharmastandards.com Custom synthesis of unknown impurities or degradation products is also a service offered by specialized manufacturers. daicelpharmastandards.com

Characterization: Once synthesized, each impurity standard undergoes extensive characterization to confirm its identity and purity. This is crucial for its function as a reliable reference material. A comprehensive Certificate of Analysis (CoA) is generated, which includes data from a suite of analytical techniques. daicelpharmastandards.com

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the impurity. daicelpharmastandards.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the impurity, further confirming its identity. daicelpharmastandards.com

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard. daicelpharmastandards.com

The table below lists some known crisaborole impurities and their chemical information.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound A4-(3-(hydroxymethyl)phenoxy)benzonitrileNAC14H11NO2225.24
This compound B5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate (B1210297)NAC23H26BNO5407.27
This compound D4-((1-Hydroxy-1,3-dihydrobenzo[c] axios-research.comCurrent time information in Bangalore, IN.oxaborol-5-yl)oxy)benzamide1187188-59-5C14H12BNO4269.06
This compound 52-Bromo-5-hydroxybenzoic acid58380-11-3C7H5BrO3217.02
This compound 101-(4-(3-(Hydroxymethyl)phenoxy)phenyl)pentan-1-oneNAC18H20O3284.35
Crisaborole Dimer ImpurityNA2254541-79-0C28H20N2O4448.47
o-Isomer of CrisaboroleNA906673-30-1C14H10BNO3251.05
m-Crisaborole5-(3-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole906673-42-5C14H10BNO3251.05
Crisaborole Acid Impurity4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic Acid906673-43-6C14H11BO5270.05

Application of Impurity Standards in Method Development and Validation

This compound standards are fundamental to the development and validation of analytical methods used for quality control. aquigenbio.comsynzeal.comsynzeal.comchemwhat.comsynzeal.com These methods, primarily based on chromatography, are designed to separate, detect, and quantify impurities in the API and final drug product.

Method Development: During method development, impurity standards are used to:

Optimize Separation: Spiking solutions of crisaborole with known impurity standards helps in optimizing the chromatographic conditions (e.g., mobile phase composition, column type, flow rate) to achieve adequate separation between the main component and all potential impurities. uitm.edu.myresearchgate.net

Establish Detection Parameters: The standards are used to determine the optimal detection wavelength (for UV-based detectors) or mass transitions (for mass spectrometry) to ensure high sensitivity for each impurity. researchgate.netresearchgate.netbenthamdirect.com A study on two potential genotoxic impurities in crisaborole utilized UPLC-MS/MS for detection. researchgate.netbenthamdirect.com

Method Validation: Once a method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.net Impurity standards are critical for evaluating several validation parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Impurity standards are used to demonstrate that the peaks for these components are well-resolved from the crisaborole peak. researchgate.net

Linearity: A series of dilutions of the impurity standard are analyzed to demonstrate a linear relationship between the concentration and the analytical response. researchgate.netresearchgate.netbenthamdirect.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample of crisaborole spiked with a known amount of the impurity standard and calculating the percentage recovery. researchgate.netbenthamdirect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.netbenthamdirect.comijsdr.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are determined by analyzing progressively more dilute solutions of the impurity standard. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.netbenthamdirect.com

A validated stability-indicating RP-HPLC method, for example, can be used for the routine quality control of crisaborole, including the analysis of stability samples. researchgate.net The table below summarizes key parameters from a validated HPLC method for crisaborole analysis.

Validation ParameterFindingReference
Linearity Range5 to 25 µg/ml researchgate.net
Correlation Coefficient (r²)0.9992 researchgate.net
LOD0.1094 µg/ml researchgate.net
LOQ0.3316 µg/ml researchgate.net
Accuracy (Recovery)84.1% to 90.7% for two genotoxic impurities researchgate.netbenthamdirect.com
Precision (RSD)< 2% researchgate.net

Regulatory Considerations and Quality Control in Crisaborole Impurity Management

Current Pharmacopeial Requirements for Impurities (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the legal and scientific foundation for drug quality. pmarketresearch.com While specific monographs for crisaborole (B606811) impurities were not detailed in the provided search results, the general principles of these pharmacopeias mandate strict control over impurity profiles. daicelpharmastandards.compmarketresearch.com This includes setting limits for known and unknown impurities, as well as residual solvents and elemental impurities. daicelpharmastandards.comeuropa.eu Manufacturers must adhere to these standards, which often involve validated analytical procedures to ensure the purity and consistency of the crisaborole active pharmaceutical ingredient (API) and the finished product. pmarketresearch.comtga.gov.au The specifications for the crisaborole drug substance typically include tests for appearance, identification, assay, impurities, residual solvents, loss on drying, and polymorph. fda.gov.tw Reference standards for both pharmacopeial and non-pharmacopeial crisaborole impurities are crucial for quality control, method validation, and stability studies. axios-research.comsynzeal.com

Application of ICH Guidelines (Q3A, Q3B, Q3D) for Impurities in New Drug Substances and Products

The International Council for Harmonisation (ICH) provides a tripartite set of guidelines that are globally recognized and form the bedrock of impurity management in new drug substances and products. europa.euich.orgfda.gov

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the impurities in the API itself. europa.eu It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. europa.eu For crisaborole, this means that any impurity present above a certain level must be reported, and if it exceeds a higher threshold, its chemical structure must be identified. europa.eu Qualification, the process of acquiring and evaluating data to establish the biological safety of an individual impurity, is required if the impurity level surpasses a specified limit. europa.eu

ICH Q3B(R2): Impurities in New Drug Products This guideline extends the principles of impurity control to the finished drug product, addressing degradation products that may form during manufacturing or on storage. ich.orgeuropa.eu It sets thresholds for reporting, identification, and qualification of degradation products. ich.org The interaction between crisaborole and excipients in the ointment formulation is a key consideration under this guideline. daicelpharmastandards.com

ICH Q3D: Elemental Impurities This guideline establishes a risk-based approach to the control of elemental impurities, which can be present in the drug product from various sources, including raw materials, manufacturing equipment, and container closure systems. europa.eu A risk assessment is mandatory to determine the potential presence of elemental impurities in crisaborole ointment and to establish appropriate controls if necessary. youtube.com Japan's Pharmaceutical and Medical Devices Agency (PMDA), for instance, requires ICH Q3D-compliant elemental impurity profiles for crisaborole imports. pmarketresearch.com

The submitted nonclinical dossier for crisaborole was in accordance with the relevant ICH guidelines for the nonclinical assessment of pharmaceuticals. tga.gov.au

Establishing Acceptable Limits for Crisaborole Impurities based on Regulatory Standards

The establishment of acceptable limits for crisaborole impurities is a critical step in ensuring patient safety and is guided by the aforementioned ICH guidelines. europa.eu The limits are based on a combination of factors, including the maximum daily dose, the duration of use, and the toxicological profile of the impurity. ich.orgeuropa.eu

For non-genotoxic impurities, the qualification threshold, as defined by ICH, is a key determinant. If an impurity is present at or below the level observed in clinical trial batches or is a significant metabolite, it is generally considered qualified. youtube.com For impurities exceeding these levels, further toxicological studies may be required to justify the proposed acceptance criterion. youtube.com Health Canada has deemed the proposed limits for drug-related impurities in Eucrisa (crisaborole) to be adequately qualified. hpfb-dgpsa.ca

The following table outlines the general ICH thresholds for identification and qualification of impurities in new drug substances and products, which would be applicable to crisaborole.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. europa.euich.org

Risk Assessment and Management of Potential Genotoxic Impurities

Genotoxic impurities are a subclass of impurities that have the potential to damage DNA and are therefore considered a significant safety concern due to their carcinogenic potential. researchgate.net The management of these impurities requires a specific and rigorous risk assessment approach, often guided by the principles of the ICH M7 guideline. europa.eu

A comprehensive mutagenic impurity risk assessment was conducted for the crisaborole drug substance. fda.gov This assessment confirmed the presence of two known mutagenic impurities, which were categorized as Class 2 impurities. fda.gov Two additional potential impurities were categorized as Class 5, indicating they were found to be non-mutagenic in exploratory Ames assays. fda.gov The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. fda.gov Crisaborole itself was found to be non-mutagenic in a standard battery of genetic toxicology assays. fda.gov.twtga.gov.au

The control strategy for genotoxic impurities involves limiting their presence to a level associated with an acceptable cancer risk, often referred to as the Threshold of Toxicological Concern (TTC). For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable for long-term treatment. The acceptance criteria for potential mutagenic impurities in the crisaborole drug substance were set at "Not More Than (NMT) ppm" levels, which were found to be acceptable by regulatory authorities. fda.govfda.gov

Analytical methods with high sensitivity, such as UPLC-MS/MS, are often required to detect and quantify these impurities at such low levels. researchgate.net A specific and sensitive UPLC-MS/MS method was developed and validated for the determination of two potential genotoxic impurities in the crisaborole API: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. researchgate.net

Q & A

Q. How should researchers address conflicting impurity data in collaborative studies?

  • Methodological Answer : Conduct interlaboratory comparisons using harmonized protocols (e.g., USP <1225>). Apply Grubbs’ test to identify outliers and recalibrate instruments using NIST-traceable standards. Document all raw data (e.g., chromatograms, spectra) in electronic lab notebooks (ELNs) with audit trails to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.